molecular formula C23H18N2O3S B11658784 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide

Cat. No.: B11658784
M. Wt: 402.5 g/mol
InChI Key: DYVIEGRUOJKFNO-WYMPLXKRSA-N
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Description

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide is a complex organic compound with the molecular formula C23H18N2O3S. This compound is characterized by the presence of a benzodioxole ring and a fluorenylsulfanyl group, making it a molecule of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-(9H-fluoren-9-ylsulfanyl)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide is unique due to the presence of both the benzodioxole and fluorenylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C23H18N2O3S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(9H-fluoren-9-ylsulfanyl)acetamide

InChI

InChI=1S/C23H18N2O3S/c26-22(25-24-12-15-9-10-20-21(11-15)28-14-27-20)13-29-23-18-7-3-1-5-16(18)17-6-2-4-8-19(17)23/h1-12,23H,13-14H2,(H,25,26)/b24-12+

InChI Key

DYVIEGRUOJKFNO-WYMPLXKRSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CSC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CSC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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